

physicochemical properties of 3-Formylpicolinonitrile

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Compound of Interest

Compound Name: **3-Formylpicolinonitrile**

Cat. No.: **B156146**

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An In-depth Technical Guide on the Physicochemical Properties of **3-Formylpicolinonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinonitrile, also known as 2-cyano-3-pyridinecarboxaldehyde, is a pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a nitrile and an aldehyde functional group on a pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Understanding its core physicochemical properties is fundamental for its application in drug design, synthesis optimization, and materials development. This guide provides a comprehensive overview of its known properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical data for **3-Formylpicolinonitrile** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O	-
Molecular Weight	132.12 g/mol	-
Appearance	White crystalline powder	[1]
Melting Point	74-76 °C	[1]
Boiling Point	376.5 °C (Predicted)	[1]
CAS Number	883-44-3	[1]

Note: Some properties, such as solubility in various solvents and pKa, are not readily available in the cited literature and would require experimental determination.

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties of a solid organic compound like **3-Formylpicolinonitrile** are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity.[\[2\]](#) A sharp melting range (typically 0.5-1.0°C) suggests a pure compound, while a depressed and broadened range indicates the presence of impurities.[\[3\]](#)

Methodology (Capillary Method using a Mel-Temp Apparatus):

- Sample Preparation: Finely powder a small amount of **3-Formylpicolinonitrile**.[\[3\]](#) Pack the powder into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping the sealed end on a hard surface.[\[4\]](#)[\[5\]](#)
- Apparatus Setup: Place the packed capillary tube into one of the sample slots of the melting point apparatus. Insert a calibrated thermometer into the designated well.
- Initial Determination: Heat the apparatus rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.

- Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it slowly, decreasing the rate to about 1-2°C per minute as the approximate melting point is approached.[3]
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$.
- Verification: Repeat the measurement with a fresh sample to ensure consistency.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[6]

Methodology (Gravimetric Method):

- Solvent Preparation: Measure a precise volume (e.g., 10 mL) of the desired solvent (e.g., water, ethanol, DMSO) into a test tube or vial.[6] Record the initial temperature of the solvent.[6]
- Solute Addition: Weigh an amount of **3-Formylpicolinonitrile**. Add a small, known quantity of the compound to the solvent.[6]
- Dissolution: Stopper the container and shake or stir vigorously to facilitate dissolution, ensuring the temperature remains constant.[6] Avoid handling the bottom of the test tube to prevent heat transfer from your hand.[6]
- Saturation Point: Continue adding small, weighed increments of the solute until a small amount of solid remains undissolved, indicating that the solution is saturated.[7]
- Mass Calculation: Weigh the remaining, undissolved solute. Subtract this mass from the initial total mass added to determine the exact mass of solute that dissolved in the solvent volume.[6][7]
- Reporting: Express the solubility as mass of solute per volume of solvent (e.g., g/100 mL) at the recorded temperature.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[\[8\]](#)

Methodology (^1H and ^{13}C NMR):

- Sample Preparation: Dissolve an appropriate amount of **3-Formylpicolinonitrile** (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.[\[9\]](#) The typical solvent volume is 0.6-0.7 mL.[\[9\]](#)
- Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.[\[10\]](#)
- ^1H NMR Acquisition: Acquire the proton NMR spectrum. A standard experiment involves a short pulse, an acquisition time of 2-4 seconds, and a short relaxation delay.[\[11\]](#)
- ^{13}C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.[\[8\]\[12\]](#) A relaxation delay is used to ensure accurate integration for quantitative analysis.[\[8\]\[10\]](#)
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.[\[10\]](#) The resulting spectrum is then phased, baseline corrected, and referenced to an internal standard (like Tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[\[10\]](#)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[\[13\]](#)

Methodology (Thin Solid Film):

- Sample Preparation: Dissolve a small amount (approx. 50 mg) of **3-Formylpicolinonitrile** in a few drops of a volatile solvent like methylene chloride or acetone.[14]
- Film Deposition: Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[14]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[14]
- Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[14] A background spectrum of the empty plate or air is typically run first for reference.[13]
- Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups (e.g., C≡N stretch, C=O stretch, aromatic C-H and C=C stretches).

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.[15]

Methodology (Electron Impact - EI):

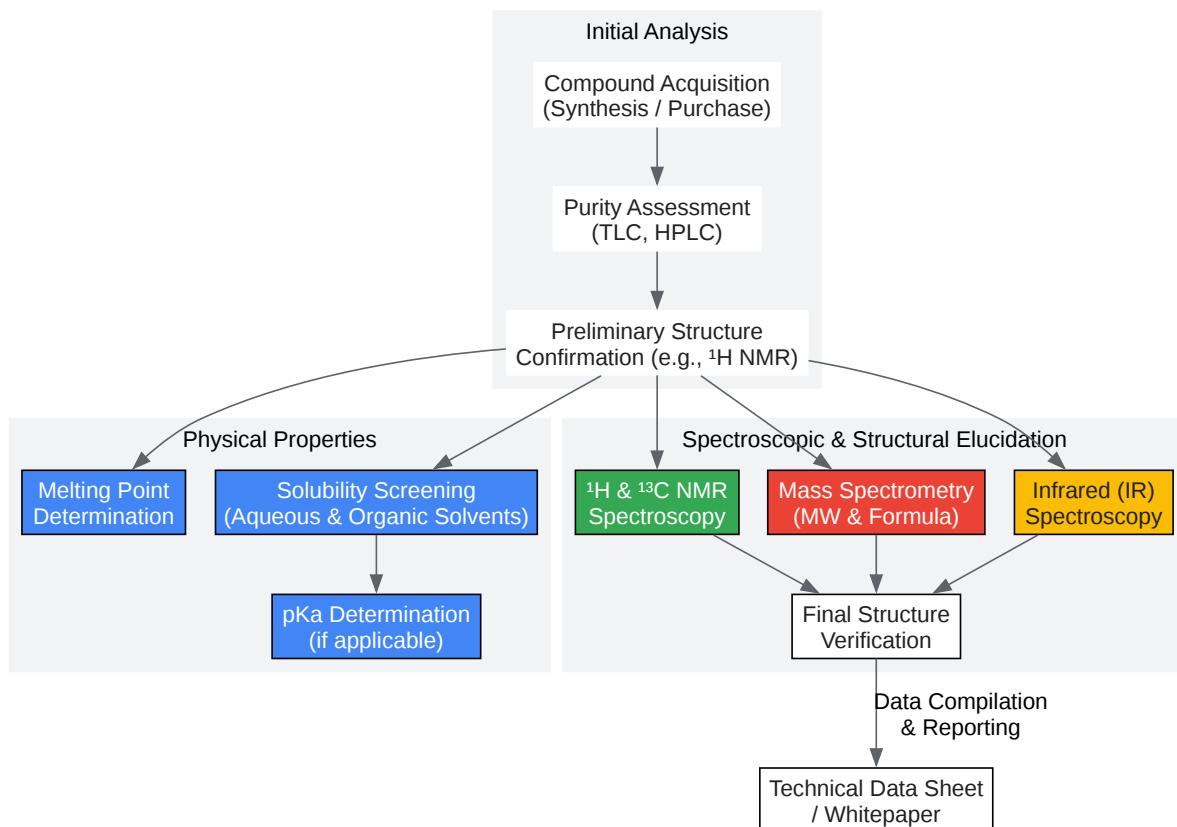
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is vaporized in a high vacuum.[16]
- Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as Electron Impact (EI), knocks an electron off the molecule to form a radical cation, known as the molecular ion ($M^{+\bullet}$).[15][16]
- Fragmentation: The high energy of EI often causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is often characteristic of the molecule's structure.[16]
- Mass Analysis: The ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.[15][17]

- Detection: A detector records the abundance of each ion at a specific m/z value.[\[16\]](#)
- Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula.[\[16\]](#)

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the complete physicochemical characterization of a newly synthesized or acquired compound such as **3-Formylpicolinonitrile**.



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